

Application Notes and Protocols: Tovinontrine in Combination Therapy for Heart Failure

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Tovinontrine (formerly IMR-687 and CRD-750) is an investigational, orally administered small molecule that acts as a selective inhibitor of phosphodiesterase 9 (PDE9).[1][2] In the context of heart failure, particularly heart failure with preserved ejection fraction (HFpEF) and heart failure with reduced ejection fraction (HFrEF), **tovinontrine** represents a novel therapeutic approach.[1][3] Its mechanism of action focuses on augmenting the natriuretic peptide signaling pathway, a key player in cardiovascular homeostasis. This document provides detailed application notes and protocols for the preclinical and clinical investigation of **tovinontrine** in combination with standard-of-care heart failure medications.

Mechanism of Action and Rationale for Combination Therapy

Tovinontrine targets PDE9, an enzyme that primarily degrades cyclic guanosine monophosphate (cGMP).[1] By inhibiting PDE9, **tovinontrine** increases intracellular levels of cGMP, a crucial secondary messenger that mediates the cardioprotective effects of the natriuretic peptide system.[4][5] This leads to vasodilation, reduction of cardiac hypertrophy and fibrosis, and lusitropic (diastolic relaxation) benefits.



Standard heart failure therapies, such as beta-blockers, angiotensin-converting enzyme (ACE) inhibitors, and angiotensin II receptor blockers (ARBs), act through different but complementary pathways. The rationale for combining **tovinontrine** with these agents lies in the potential for synergistic or additive effects, targeting multiple pathophysiological aspects of heart failure simultaneously. Preclinical studies combining PDE5 and PDE9 inhibitors have shown promising results, suggesting that dual enhancement of cGMP signaling can be beneficial.[6][7]

Preclinical and Clinical Data Overview Preclinical Data

Preclinical studies in mouse models of HFpEF have demonstrated that **tovinontrine** can reduce cardiomyocyte size and lower plasma levels of B-type and atrial natriuretic peptides.[8] Furthermore, markers of renal dysfunction were also improved in **tovinontrine**-treated mice.[8] Notably, these benefits were observed without significant changes in heart rate or blood pressure, suggesting a favorable safety profile for combination with drugs that do affect these parameters.[8]

Clinical Data

Clinical trials are currently underway to evaluate the safety and efficacy of **tovinontrine** in patients with both HFrEF (CYCLE-1-REF) and HFpEF (CYCLE-2-PEF).[3][9][10][11] A key aspect of these trials is that patients are maintained on stable, guideline-directed medical therapy for heart failure.[12][13] This design will provide crucial data on the effects of **tovinontrine** as an add-on therapy.

While specific data from the **tovinontrine** trials on combination therapy are not yet fully published, a Phase 2a trial of another PDE9 inhibitor, CRD-740, in HFrEF patients provides valuable insights. In this study, CRD-740 led to significant elevations in plasma and urinary cGMP levels on top of standard care, which included sacubitril/valsartan in 73% of patients.[14] Importantly, the effect of CRD-740 on cGMP was not different between patients with and without sacubitril/valsartan co-administration, indicating that PDE9 inhibition can provide additional pathway engagement.[14]

Data Presentation

Table 1: Summary of Preclinical Data for **Tovinontrine** in HFpEF Mouse Models[8]



Parameter	Observation	Implication for Combination Therapy
Cardiomyocyte Size	Reduced	Potential to enhance anti- hypertrophic effects of other agents.
Plasma Natriuretic Peptides	Lowered	May complement the neurohormonal blockade of ACEi/ARBs.
Renal Dysfunction Markers	Improved	Additive or synergistic benefits with drugs affecting renal function.
Heart Rate and Blood Pressure	No significant change	Favorable for combination with drugs that lower blood pressure.

Table 2: Key Design Elements of Ongoing **Tovinontrine** Clinical Trials[3][9][10][11]

Trial	Population	Intervention	Background Therapy	Primary Endpoint
CYCLE-1-REF	HFrEF (EF ≤ 40%)	Tovinontrine vs. Placebo	Stable, guideline- directed HF therapy	Change in plasma NT- proBNP
CYCLE-2-PEF	HFpEF (EF > 40%)	Tovinontrine vs. Placebo	Stable, guideline- directed HF therapy	Change in plasma NT- proBNP

Table 3: Pharmacodynamic Effects of PDE9 Inhibition (CRD-740) in HFrEF Patients on Standard of Care[14]



Parameter	Result	Note
Plasma cGMP change (vs. Placebo)	+26.5%	P = 0.003
Urinary cGMP change (vs. Placebo)	Increased at Day 1 and Week 2	P = 0.012 and P = 0.014 respectively
Interaction with Sacubitril/Valsartan	None	P = 0.47

Experimental Protocols

In Vitro Assessment of Tovinontrine in Combination with Other Heart Failure Drugs

Objective: To evaluate the combined effect of **tovinontrine** and other heart failure medications (e.g., beta-blockers, ACE inhibitors) on cardiomyocyte function.

Methodology:

· Cell Culture:

- Culture human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) or isolated adult rodent cardiomyocytes.
- Maintain cells in appropriate media and conditions to ensure viability and functionality.

Drug Treatment:

- Prepare stock solutions of tovinontrine and the combination drug(s) in a suitable solvent (e.g., DMSO).
- Treat cardiomyocyte cultures with a matrix of concentrations of tovinontrine and the other drug(s), both individually and in combination. Include a vehicle control.
- Incubate for a predetermined period (e.g., 24, 48 hours).

Functional Assessment:



- Contractility: Measure cardiomyocyte contraction and relaxation parameters using video microscopy and motion vector analysis or traction force microscopy.
- Calcium Handling: Assess intracellular calcium transients using fluorescent calcium indicators (e.g., Fura-2 AM).
- Electrophysiology: Evaluate changes in action potential duration and morphology using patch-clamp techniques or multi-electrode arrays.
- Cell Viability: Determine cell viability using assays such as MTT or LDH release.
- Data Analysis:
 - Analyze the data to determine the individual and combined effects of the drugs on the measured parameters.
 - Use appropriate statistical methods to assess for synergistic, additive, or antagonistic interactions.

Preclinical Evaluation of Tovinontrine Combination Therapy in Animal Models of Heart Failure

Objective: To assess the in vivo efficacy and safety of **tovinontrine** in combination with standard heart failure therapies in a relevant animal model.

Methodology:

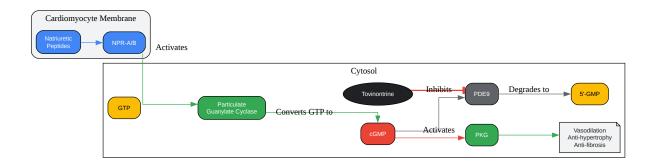
- Animal Model:
 - Induce heart failure in a suitable animal model (e.g., transverse aortic constriction in mice or rats to model pressure overload-induced heart failure).
 - Allow sufficient time for the development of a stable heart failure phenotype, confirmed by echocardiography.
- Treatment Groups:
 - Randomize animals into the following treatment groups:



- Vehicle control
- Tovinontrine alone
- Standard therapy alone (e.g., a beta-blocker or ACE inhibitor)
- Tovinontrine in combination with the standard therapy
- Drug Administration:
 - Administer drugs daily for a specified duration (e.g., 4-8 weeks) via oral gavage or other appropriate route.
- Efficacy Assessment:
 - Echocardiography: Perform serial echocardiograms to assess cardiac function (e.g., ejection fraction, fractional shortening, diastolic function).
 - Hemodynamics: At the end of the study, perform invasive hemodynamic measurements to assess parameters such as left ventricular end-diastolic pressure.
 - Histopathology: Harvest hearts for histological analysis of cardiac hypertrophy, fibrosis, and cardiomyocyte size.
 - Biomarkers: Measure plasma levels of natriuretic peptides (e.g., NT-proBNP).
- Safety Assessment:
 - Monitor animal well-being, body weight, and food/water intake throughout the study.
 - Collect blood samples for analysis of liver and kidney function markers.
- Data Analysis:
 - Compare the outcomes between the different treatment groups using appropriate statistical tests.

Signaling Pathways and Experimental Workflows

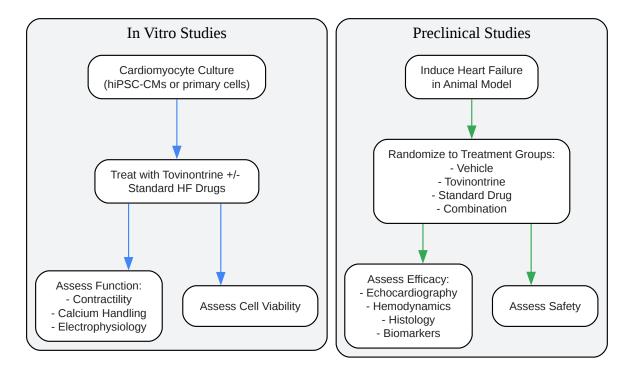




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Caption: Tovinontrine's mechanism of action in cardiomyocytes.





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Caption: Workflow for combination therapy studies.

Conclusion

Tovinontrine holds promise as a novel therapy for heart failure, with a mechanism of action that is complementary to existing treatments. The ongoing clinical trials will provide definitive data on the efficacy and safety of **tovinontrine** in combination with standard-of-care medications. The protocols outlined in this document provide a framework for researchers to further investigate the potential of this combination therapy approach in both preclinical and in vitro settings. As more data becomes available, these protocols can be refined to address more specific questions regarding optimal drug combinations and patient populations.

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